molecular formula C12H16N2O2 B2528363 2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile CAS No. 2305415-08-9

2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile

Cat. No. B2528363
CAS RN: 2305415-08-9
M. Wt: 220.272
InChI Key: YRNGFLKVNSPPPF-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structure, and functional groups. These details give an overview of the compound’s chemical nature .


Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods can provide detailed information about the compound’s structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide insights into its reactivity, stability, and possible uses in synthesis .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can give further insights into the compound’s behavior .

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve looking at how it interacts with biological molecules, and what effects it has on cells or organisms .

Safety and Hazards

Safety analysis involves looking at the compound’s toxicity, flammability, and other hazards. This is crucial for handling and storing the compound safely .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and methods of synthesis. This could also involve exploring related compounds .

properties

IUPAC Name

2-(hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-10(16)14-5-3-11(4-6-14)7-12(11,8-13)9-15/h2,15H,1,3-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNGFLKVNSPPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)CC2(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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